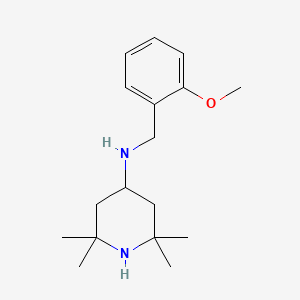

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” is a chemical compound with the molecular formula C17H28N2O and a molecular weight of 276.43 . It is used for proteomics research .

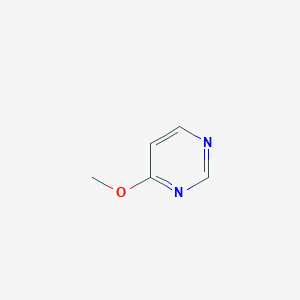

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string. The SMILES string for this compound is:CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C .

科学的研究の応用

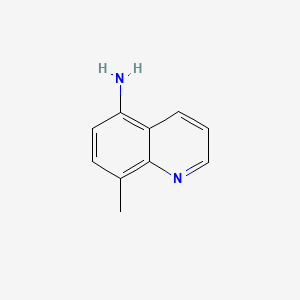

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Recent advances in neuropsychiatric disorder treatments highlight the significance of dopamine D2 receptor (D2R) ligands. Dopamine, synthesized in the central and peripheral nervous systems, activates dopamine receptors (D1–5Rs), crucial for treating schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment. Recent studies underscore the therapeutic potential of D2R modulators, focusing on the structure, function, and pharmacology of novel D2R ligands developed over the last decade. These compounds belong to the 1,4‐disubstituted aromatic cyclic amine group, indicating the relevance of cyclic amines like (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine in developing new treatments for these disorders (Jůza et al., 2022).

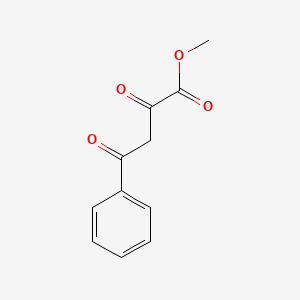

Nucleophilic Aromatic Substitution Reactions

The nucleophilic aromatic substitution reaction involving piperidine with nitro-aromatic compounds leads to the formation of nitro-substituted piperidines, demonstrating the chemical versatility and reactivity of cyclic amines such as this compound. These reactions, devoid of base or acid catalysis, follow overall second-order kinetics, highlighting the potential of such compounds in synthesizing novel structures through addition-elimination mechanisms (Pietra & Vitali, 1972).

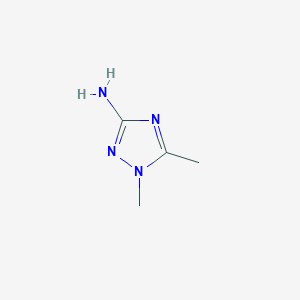

C-N Bond Forming Cross-Coupling Reactions

Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions underscore the importance of aromatic, heterocyclic, and aliphatic amines, including structures akin to this compound. These reactions, crucial for synthesizing complex organic molecules, leverage the reactivity of amines with aryl halides and arylboronic acids, indicating the potential of cyclic amines in medicinal chemistry and drug development (Kantam et al., 2013).

Antifungal Compounds from Piper Species

Compounds isolated from Piper species, including amides, have shown significant antifungal activities. These findings suggest the therapeutic potential of cyclic amines and amides, similar in structure to this compound, in developing antifungal agents and exploring new avenues in pharmaceutical research (Xu & Li, 2011).

Safety and Hazards

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-16(2)10-14(11-17(3,4)19-16)18-12-13-8-6-7-9-15(13)20-5/h6-9,14,18-19H,10-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORYJBBPBOFFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。